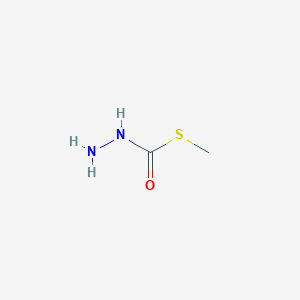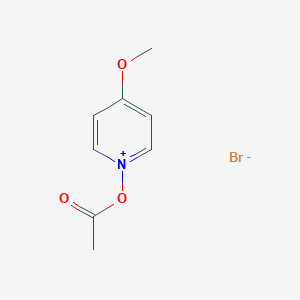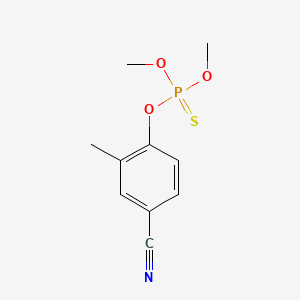
S-Methyl hydrazinecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl hydrazinecarbothioate: is an organic compound with the molecular formula C2H6N2S It is a derivative of hydrazinecarbothioate, where a methyl group is attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Methyl hydrazinecarbothioate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioate with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{NH2NHCS2H} + \text{CH3I} \rightarrow \text{NH2NHCS2CH3} + \text{HI} ] This reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioates.
Applications De Recherche Scientifique
Chemistry: S-Methyl hydrazinecarbothioate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a potential inhibitor of certain enzymatic pathways.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.
Mécanisme D'action
The mechanism by which S-Methyl hydrazinecarbothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioate: The parent compound without the methyl group.
S-Ethyl hydrazinecarbothioate: Similar structure with an ethyl group instead of a methyl group.
S-Phenyl hydrazinecarbothioate: Contains a phenyl group attached to the sulfur atom.
Uniqueness: S-Methyl hydrazinecarbothioate is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This makes it more reactive in certain substitution reactions compared to its analogs.
Propriétés
Numéro CAS |
74585-83-4 |
|---|---|
Formule moléculaire |
C2H6N2OS |
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
S-methyl N-aminocarbamothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |
Clé InChI |
MODFOEUMXQEGMX-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)





![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)



